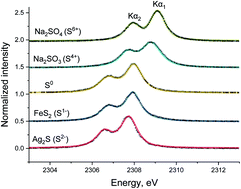Operando sulfur speciation during sulfur poisoning-regeneration of Ru/SiO2 and Ru/Al2O3 using non-resonant sulfur Kα1,2 emission†
RSC Advances Pub Date: 2020-04-21 DOI: 10.1039/D0RA03068F
Abstract
A periodic oxidative regeneration of a sulfur-poisoned methanation catalyst is an alternative to the expensive state-of-the-art process of syngas cleaning using wet scrubbers. Here we have employed operando X-ray emission spectroscopy (XES) to study sulfur speciation on Ru/SiO2 and Ru/Al2O3 during methanation in the presence of H2S and subsequent regeneration in dilute O2 at 360 °C. XES allowed us to obtain semi-quantitative sulfur speciation and to monitor changes in the absolute sulfur concentration. It was established that Al2O3, in contrast to SiO2, forms sulfite/sulfate species by reacting with SO2, which is released from the poisoned Ru surface upon oxidative treatment. The concentration of sulfite/sulfate species is reduced upon switching the feed to H2/CO while no simultaneous increase in sulfide concentration is observed. For both catalysts, the regenerative treatment removes adsorbed sulfur as SO2 only partially, which we propose is the main reason for the incomplete activity recovery of the poisoned catalyst after regeneration.


Recommended Literature
- [1] Towards high-yield lignin monomer production
- [2] High performance piezocomposites for flexible device application†
- [3] Rational synthesis of chiral layered magnets by functionalization of metal simple hydroxides with chiral and non-chiral Ni(ii)Schiff base complexes†
- [4] The origin of global and macrocyclic aromaticity in porphyrinoids
- [5] A highly reversible neutral zinc/manganese battery for stationary energy storage†
- [6] Determination of the oxidation state by resonant-Raman scattering spectroscopy
- [7] High-precision analysis of Sr/Ca and Mg/Ca ratios in corals by laser ablationinductively coupled plasma optical emission spectrometry
- [8] Inside back cover
- [9] Does the cationic or the radical character dominate the reactivity of alkene radical cations towards solvent molecules?†‡
- [10] Glassy carbon microelectrode arrays enable voltage-peak separated simultaneous detection of dopamine and serotonin using fast scan cyclic voltammetry†










